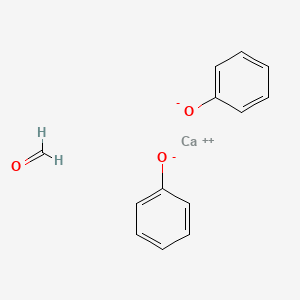

Phenol-formaldehyde resin, calcium salt

Description

Properties

CAS No. |

147977-82-0 |

|---|---|

Molecular Formula |

C13H12CaO3 |

Molecular Weight |

256.31 g/mol |

IUPAC Name |

calcium;formaldehyde;diphenoxide |

InChI |

InChI=1S/2C6H6O.CH2O.Ca/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2;/q;;;+2/p-2 |

InChI Key |

VTQGJLAZBFNWEY-UHFFFAOYSA-L |

Canonical SMILES |

C=O.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Phenol Formaldehyde Resin, Calcium Salt

Detailed Exploration of Phenol-Formaldehyde Polymerization Pathways

Phenol-formaldehyde (PF) resins are synthetic polymers formed through the step-growth polymerization of phenol (B47542) and formaldehyde (B43269). minia.edu.egwikipedia.org The reaction can be either acid or base-catalyzed, leading to two primary types of resins: novolacs and resols. minia.edu.egbritannica.com The introduction of calcium during synthesis acts as a catalyst or modifier, influencing the reaction pathways and the structure of the final resin.

Novolac Synthesis with Calcium Catalysis

Novolac resins are produced with a molar ratio of formaldehyde to phenol (F:P) of less than one, typically under acidic conditions. wikipedia.org While strong acids like sulfuric or oxalic acid are conventional catalysts, research has demonstrated the use of bivalent metal ions in this process. wikipedia.orgresearchgate.net

One specific method involves reacting phenol and an aldehyde in the presence of a catalyst system containing both calcium chloride and an acid. google.com This approach is designed to efficiently produce novolac resins with a low molecular weight and low melt viscosity under mild conditions. google.com The use of electropositive bivalent metal ions, such as calcium, can also lead to novolaks that exhibit shorter cure times compared to those synthesized with traditional acid catalysis. researchgate.net

Resol Resin Synthesis with Calcium Modification

Resol resins are synthesized using an excess of formaldehyde (F:P > 1) under alkaline or basic catalysis. minia.edu.egbritannica.com Calcium compounds, particularly calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)₂), are effective catalysts for this process. google.comgoogle.comgoogle.com The reaction is initiated by mixing phenol, formaldehyde, water, and the calcium-based catalyst, followed by heating. minia.edu.eg

The choice of catalyst has a significant impact on the resin's structure. Studies show that phenol-formaldehyde resin catalyzed by calcium oxide results in a higher degree of formaldehyde addition at the ortho positions of the phenolic rings, whereas sodium hydroxide catalysis tends to favor addition at the para site. researchgate.netresearcher.life This structural difference is crucial as it influences the resin's subsequent curing characteristics, with CaO-catalyzed resols often being able to cure at lower temperatures. researchgate.netresearcher.life Patents describe processes for creating stable, aqueous resol solutions using calcium catalysts, which are valuable in applications like binders for fiberglass insulation. google.comgoogle.com The rate of the base-catalyzed reaction is pH-dependent, typically reaching a maximum around a pH of 10. minia.edu.eg

| Resin Type | F:P Molar Ratio | Typical Catalyst | Role of Calcium | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Novolac | <1 | Acid (e.g., HCl, Oxalic Acid) | Used in combination with acid (CaCl₂) as a co-catalyst. | Phenol units are primarily linked by methylene (B1212753) bridges. | wikipedia.orggoogle.com |

| Resol | >1 | Base (e.g., NaOH) | Acts as a direct catalyst (e.g., CaO, Ca(OH)₂). | Rich in hydroxymethyl groups; CaO catalysis favors ortho substitution. | minia.edu.egresearchgate.netresearcher.life |

Mechanistic Insights into Calcium Ion Incorporation and Complexation within the Resin Network

The presence of calcium ions does more than just catalyze the initial polymerization; it plays a significant role in the structure and stability of the resin network through coordination chemistry and cross-linking.

Coordination Chemistry of Calcium with Phenolic Hydroxyls and Methylene Bridges

Evidence suggests that calcium ions form stable complexes within the resin structure. In certain synthesis processes, the avoidance of calcium salt precipitation is attributed to the formation of a relatively stable metallorganic complex. google.com This complex involves the calcium ions coordinating with the mono- and poly-nuclear phenols and their methylol (hydroxymethyl) derivatives. google.com The reactive species in base-catalyzed reactions is the phenoxide anion (C₆H₅O⁻), formed by the deprotonation of phenol. minia.edu.eg The negative charge is delocalized across the aromatic ring, activating the ortho and para sites for reaction with formaldehyde. minia.edu.eg It is with these electron-rich phenoxide and hydroxymethyl groups that the Ca²⁺ ions likely form coordination complexes.

While direct evidence for calcium's interaction with methylene bridges is less documented, its ability to form chelates with organic molecules is well-established in other contexts. For instance, studies on the use of other metal catalysts like zinc acetate (B1210297) in PF resin synthesis show the formation of chelating compounds that influence the resin's structure. mdpi.com This suggests a similar chelating role for calcium, primarily with the oxygen-containing functional groups of the phenolic units.

Role of Calcium in Cross-linking and Network Formation

The ultimate properties of a thermosetting resin are defined by its three-dimensional cross-linked network. Calcium ions can influence this network formation both indirectly and directly. Indirectly, the use of a calcium catalyst like CaO dictates the initial resin structure by promoting ortho-substitution, which in turn affects the availability and reactivity of sites for cross-linking during the final curing stage. researchgate.netresearcher.life

More directly, calcium ions are known to act as cross-linking agents in other polymer systems, such as alginates, by forming ionic bridges between polymer chains. nih.govresearchgate.net A similar mechanism can be inferred in phenol-formaldehyde resins, where Ca²⁺ ions can form ionic cross-links between phenoxide groups on different polymer chains. This ionic cross-linking would occur in addition to the covalent methylene and ether bridges formed during thermal curing. minia.edu.egwikipedia.org This additional cross-linking can enhance the thermal stability and mechanical properties of the cured resin. researchgate.net The incorporation of calcium lignosulfonate as an additive in PF composites further highlights the role of calcium in the final cross-linked matrix. researchgate.net

Influence of Synthesis Parameters on Resin Architecture

The final architecture of a calcium-modified phenol-formaldehyde resin is highly dependent on the synthesis conditions. The interplay between the formaldehyde-to-phenol ratio, catalyst concentration, temperature, and pH determines the resin's molecular weight, viscosity, reactivity, and final cured properties. researchgate.netresearchgate.net

| Parameter | Effect on Resin Properties | Reference |

| Formaldehyde/Phenol (F/P) Molar Ratio | Determines Novolac (<1) vs. Resol (>1) type. In resols, increasing the F/P ratio generally increases molecular weight and polydispersity, while decreasing gel time and the peak curing temperature. | minia.edu.egresearchgate.net |

| Catalyst/Phenol Ratio | Influences the rate of cure. For resol synthesis with an alkaline catalyst like NaOH, increasing the ratio increases molecular weight, gel time, and peak curing temperature, but decreases the activation energy for curing. | researchgate.netresearchgate.net |

| Temperature | Higher synthesis temperatures increase reactant consumption rates, decrease condensation times, and lead to higher viscosity resins. | researchgate.netresearchgate.net |

| pH | The rate of base-catalyzed resol formation is highly pH-dependent, with a maximum rate observed around pH 10. The final pH of the resin solution can be adjusted to enhance storage stability. | minia.edu.eggoogle.comgoogle.com |

| Catalyst Type (e.g., CaO vs. NaOH) | Affects the position of formaldehyde addition (ortho vs. para), which influences the resin's reactivity, curing temperature, and cross-linking behavior. | researchgate.netresearcher.life |

Monomer Ratios and Stoichiometry Effects

The molar ratio of formaldehyde to phenol (F/P) is a fundamental parameter that significantly influences the structure and reactivity of the resulting resin. In the synthesis of resoles catalyzed by calcium salts, an excess of formaldehyde is utilized, with F/P ratios typically greater than 1. Research has shown that varying this ratio has a direct impact on the cure rate and the final properties of the resin. researchgate.net

Studies on high-solid resol phenolic resins synthesized with calcium oxide and sodium hydroxide as catalysts have explored F/P molar ratios ranging from 1.6 to 2.4. The findings indicate that the F/P ratio is a critical factor influencing the physical properties, free formaldehyde and phenol content, and thermal resistance of the final resin.

Table 1: Effect of Formaldehyde to Phenol (F/P) Molar Ratio on Resin Properties (Calcium Oxide/Sodium Hydroxide Catalysis)

| F/P Molar Ratio | Viscosity (mPa·s) | Solid Content (%) | Gel Time (s at 150°C) |

|---|---|---|---|

| 1.6 | 150 | 75 | 180 |

| 1.8 | 180 | 78 | 150 |

| 2.0 | 220 | 80 | 120 |

| 2.2 | 260 | 82 | 100 |

| 2.4 | 310 | 84 | 85 |

Note: This table is illustrative, based on general trends reported in the literature. Actual values can vary based on specific reaction conditions.

The stoichiometry also affects the substitution pattern on the phenolic ring. Calcium oxide as a catalyst has been shown to favor the addition of formaldehyde at the ortho positions of the phenolic ring, in contrast to sodium hydroxide which tends to favor para substitution. researchgate.net This regioselectivity can influence the subsequent cross-linking behavior and the ultimate network structure of the cured resin.

Temperature, Pressure, and Reaction Time Optimization

The kinetics of the phenol-formaldehyde condensation reaction are highly sensitive to temperature. The reaction is typically carried out at elevated temperatures, often in the range of 70°C to 100°C, to achieve a practical reaction rate. rdd.edu.iq Optimization of the reaction temperature is crucial; excessively high temperatures can lead to an uncontrolled reaction, while temperatures that are too low result in impractically long reaction times.

The reaction time is another critical parameter that must be carefully controlled to achieve the desired degree of polymerization and viscosity of the resin. Prolonged reaction times lead to higher molecular weight and viscosity, which can affect the processability of the resin. For instance, in the synthesis of phenol-formaldehyde resins for laminate applications, the viscosity is monitored over time at different temperatures to determine the optimal reaction endpoint. researchgate.net

Pressure is not typically a primary variable in the synthesis of these resins, as the reaction is usually conducted at atmospheric pressure under reflux conditions. The main role of pressure control is to maintain the reaction temperature and prevent the loss of volatile reactants like formaldehyde.

Table 2: Illustrative Optimization of Reaction Temperature and Time for Calcium-Catalyzed Phenol-Formaldehyde Resin Synthesis

| Temperature (°C) | Reaction Time (hours) | Viscosity (mPa·s) | Conversion (%) |

|---|---|---|---|

| 70 | 4 | 100 | 75 |

| 80 | 3 | 150 | 85 |

| 90 | 2 | 200 | 95 |

| 100 | 1.5 | 250 | >98 |

Note: This table provides a conceptual representation of the optimization process. Specific values depend on the F/P ratio and catalyst concentration.

Solvent Effects and Reaction Medium Considerations

The synthesis of phenol-formaldehyde resin, calcium salt, is predominantly carried out in an aqueous medium. Water acts as a solvent for the reactants and facilitates heat transfer. The reaction medium is alkaline due to the presence of the calcium catalyst, with the pH typically maintained in the range of 8-11. The alkalinity of the medium is crucial for the formation of the phenoxide ion, which is the reactive species that attacks the formaldehyde molecule.

While water is the most common solvent, the presence of other solvents or the use of a solvent-free system can influence the reaction kinetics and the properties of the final resin. The use of paraformaldehyde instead of aqueous formaldehyde solution can lead to resins with higher solid content and lower viscosity. However, detailed comparative studies on the effects of different solvents specifically for the calcium-catalyzed synthesis are limited in the publicly available literature. The choice of reaction medium also has implications for the work-up procedure and the environmental impact of the process.

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, significant research efforts are being directed towards developing greener synthetic routes for phenol-formaldehyde resins. These approaches focus on the use of renewable raw materials, the reduction of hazardous substances, and the implementation of more energy-efficient processes.

One of the most promising green chemistry strategies is the partial or complete replacement of petroleum-based phenol with bio-based alternatives. Lignin (B12514952), a complex polymer found in wood, is an abundant and renewable source of phenolic compounds. Studies have demonstrated the successful incorporation of lignin into phenol-formaldehyde resins, including those synthesized with basic catalysts. mdpi.commdpi.com The use of thermally treated kraft lignin as a phenol substitute in resol resins has been investigated, showing that lignin can be a viable alternative. mdpi.com

Cardanol (B1251761), a phenolic compound derived from cashew nutshell liquid, is another renewable resource that can be used to replace phenol in resin synthesis. usm.myemerald.com The incorporation of cardanol can impart increased flexibility to the resulting polymer. Research has been conducted on the synthesis of cardanol-based novolac and resol resins, highlighting its potential as a sustainable building block. researchgate.netscielo.br

Furthermore, efforts are being made to replace formaldehyde, a known carcinogen, with less toxic aldehydes derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Solvent-free synthesis is another key area of green chemistry research. Eliminating the need for solvents reduces waste and energy consumption associated with solvent removal and recycling. While challenging for this type of polycondensation reaction, research into solvent-free methodologies is ongoing.

The application of green chemistry principles to the synthesis of this compound, not only reduces the environmental footprint of the process but also opens up possibilities for creating novel bio-based materials with unique properties.

Advanced Structural Elucidation and Spectroscopic Analysis of Phenol Formaldehyde Resin, Calcium Salt

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and network structure of phenol-formaldehyde resins. The introduction of calcium ions induces notable changes in the vibrational spectra, offering insights into the nature of the metal-polymer interaction.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the resin and analyzing the extensive hydrogen-bonding network. The synthesis of phenol-formaldehyde resins can be monitored in-line using Attenuated Total Reflectance (ATR)-FTIR, allowing for the real-time tracking of phenol (B47542) and formaldehyde (B43269) consumption. semanticscholar.orgchem-soc.si

The introduction of a calcium salt into the phenol-formaldehyde resin matrix leads to distinct changes in the FTIR spectrum. The interaction between the Ca²⁺ ions and the phenolic hydroxyl groups can be observed through shifts in the O-H stretching band, typically found in the region of 3200-3600 cm⁻¹. The formation of calcium phenolate (B1203915) structures results in a broadening and shifting of this band to lower wavenumbers, indicating a change in the hydrogen bonding environment.

Key vibrational modes in the FTIR spectrum of phenol-formaldehyde resin and the expected influence of calcium salt addition are detailed below:

| Wavenumber (cm⁻¹) | Assignment | Impact of Calcium Salt Addition |

| ~3300-3400 | O-H stretching (associated hydroxyls) researchgate.net | Broadening and shift to lower frequency |

| ~3050-3010 | Aromatic C-H stretching | Minimal change |

| ~2920 & ~2850 | Methylene (B1212753) bridge (-CH₂-) asymmetric and symmetric stretching | Minimal change |

| ~1610 | Aromatic C=C stretching chem-soc.si | Slight shift due to electronic effects |

| ~1478 | Methylene bridge C-H bending chem-soc.si | Potential slight shifts |

| ~1240 | C-O stretching on phenol rings researchgate.net | Significant shift and intensity changes due to Ca-O bond formation |

| ~1116 | Methylene-ether bridge C-O-C bending chem-soc.si | May be affected by changes in cross-linking |

This table is generated based on typical values for phenol-formaldehyde resins and expected changes upon salt formation.

Studies on modified phenolic resins, for instance with boric acid, have shown the appearance of new bands corresponding to the modifier, such as B-O bonds. swst.org Similarly, the interaction of calcium with the resin is expected to perturb the C-O stretching vibrations of the phenolic ring significantly. The progressive polycondensation process, which can be influenced by atmospheric conditions, leads to changes in the intensity of bands related to methylene bridges and the aromatic ring. agh.edu.pl

Raman Spectroscopy for Network Structure and Aromatic Ring Vibrations

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and the carbon backbone of the polymer. It is highly sensitive to the vibrations of the aromatic rings and the cross-linking network. Online monitoring of the synthesis and curing of phenol-formaldehyde resins using Raman spectroscopy has been successfully demonstrated, tracking the consumption of free phenol and formaldehyde, as well as the progress of methylolation and condensation reactions. researchgate.net

The introduction of calcium ions can be expected to influence the Raman spectrum in several ways. The vibrations of the aromatic ring are sensitive to the electronic environment, and the formation of calcium phenolates will alter the electron density of the ring, leading to shifts in the corresponding Raman bands. The network structure, including the methylene and ether linkages, can also be probed.

Key Raman bands for the analysis of phenol-formaldehyde resin, calcium salt include:

| Wavenumber (cm⁻¹) | Assignment | Potential Impact of Calcium Salt Addition |

| ~3060 | Aromatic C-H stretching | Minor shifts |

| ~1600 | Aromatic ring stretching | Sensitive to electronic changes from Ca-O bond formation |

| ~1450 | Methylene (-CH₂-) scissoring | May be affected by network rigidity |

| ~1000 | Ring breathing mode of monosubstituted benzene | Shift upon substitution changes |

| ~800-900 | Out-of-plane C-H bending | Reflects substitution pattern on the aromatic ring |

This table is generated based on typical values for phenol-formaldehyde resins and expected changes upon salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the detailed structural characterization of phenol-formaldehyde resins. Solid-state NMR, in particular, provides atomic-level information about the polymer backbone, cross-links, and the local environment of specific nuclei, including calcium.

Solid-State ¹³C NMR for Polymer Backbone and Cross-link Analysis

Solid-state ¹³C NMR with cross-polarization (CP), magic-angle spinning (MAS), and dipolar decoupling (DD) is a cornerstone technique for the characterization of crosslinked phenol-formaldehyde resins. dtic.mil This method allows for the identification and quantification of different carbon environments within the polymer network.

The introduction of a calcium salt can influence the ¹³C chemical shifts of nearby carbon atoms, particularly the phenolic carbon attached to the oxygen atom. The formation of a calcium phenolate would lead to a downfield shift for this carbon (C-O-Ca).

Key ¹³C NMR chemical shifts for phenol-formaldehyde resins and the expected influence of calcium salt formation are presented below:

| Chemical Shift (ppm) | Assignment | Expected Impact of Calcium Salt Formation |

| ~150-155 | Phenolic carbon bonded to hydroxyl group (C-OH) | Downfield shift upon formation of C-O-Ca |

| ~125-135 | Unsubstituted and substituted aromatic carbons | Minor shifts due to electronic effects |

| ~115-120 | Aromatic carbons ortho and para to the hydroxyl group | Minor shifts due to electronic effects |

| ~60-70 | Methylene ether bridges (-CH₂-O-CH₂-) | May be influenced by changes in curing chemistry |

| ~30-40 | Methylene bridges (-CH₂-) between aromatic rings | Can be resolved into ortho-para and para-para linkages researchgate.net |

This table is generated based on typical values found in the literature for phenol-formaldehyde resins. dtic.milresearchgate.net

Studies on substituted phenol-formaldehyde resins have demonstrated the utility of solid-state ¹³C NMR in distinguishing between different resin structures and in monitoring the degradation of the polymer. dtic.mil The technique can also provide insights into the degree of curing and the relative amounts of different types of linkages within the resin.

¹H NMR for Proton Environments and Cure Monitoring

While solid-state NMR is often preferred for crosslinked polymers, ¹H NMR of the liquid prepolymer and, in some cases, swollen gels can provide valuable information about the proton environments and the curing process. The degree of condensation and the molar ratio of formaldehyde to phenol can be followed by monitoring the disappearance of monomeric protons and the appearance of protons on methylene bridges and methylol groups.

The curing of resol resins has been studied by monitoring the conversion of -CH₂O- units into more stable methylene bridges as the curing temperature increases. adhesion.kr The presence of calcium ions could potentially catalyze or otherwise influence the curing reactions, and these effects could be monitored by tracking the changes in the proton NMR spectrum over time.

⁴³Ca NMR for Calcium Speciation and Local Environment Probing

Directly probing the calcium environment is possible through ⁴³Ca NMR spectroscopy. Although challenging due to the low natural abundance (0.135%) and the quadrupolar nature of the ⁴³Ca nucleus (spin I = 7/2), it provides unique insights into the local coordination and bonding of calcium ions. rsc.orghuji.ac.il Solid-state ⁴³Ca NMR is particularly sensitive to the local symmetry around the calcium atom.

The ⁴³Ca NMR parameters, including the chemical shift and the quadrupolar coupling constant, are highly dependent on the coordination number of the calcium, the nature of the coordinating ligands (in this case, phenolate oxygens and potentially water molecules), and the Ca-O bond distances. rsc.org

For a this compound, one would expect the ⁴³Ca NMR spectrum to be indicative of a calcium ion coordinated to multiple phenolate groups from the resin backbone. The chemical shift would provide information about the electronic environment of the calcium, while the quadrupolar coupling constant would reflect the symmetry of the coordination sphere. Asymmetry in the arrangement of the phenolate groups around the calcium would lead to a broader NMR signal. huji.ac.il

Advanced techniques such as Transfer of Population Double Resonance (TRAPDOR) can be used in conjunction with ¹³C NMR to probe the proximity of calcium and carbon atoms, providing direct evidence of Ca-O-C linkages and helping to elucidate the structure of the calcium crosslinks. nih.govacs.org

X-ray Spectroscopies

X-ray spectroscopic techniques are powerful tools for probing the elemental and chemical environment of materials. In the context of this compound, they provide invaluable insights into the surface chemistry and the electronic states of the constituent elements.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the analysis of this compound, XPS is employed to confirm the presence of calcium on the resin surface and to determine its chemical state. The high-resolution XPS spectrum of Ca 2p is of particular interest. The Ca 2p region is expected to show a doublet, consisting of the Ca 2p3/2 and Ca 2p1/2 peaks, due to spin-orbit coupling. The binding energy of these peaks provides information about the oxidation state and coordination environment of the calcium atoms. For instance, the binding energy for Ca 2p3/2 in calcium oxide is typically observed around 346.1 eV. In the phenol-formaldehyde resin matrix, a shift in this binding energy would indicate the interaction between the calcium ions and the phenolic hydroxyl groups or other oxygen-containing functionalities within the resin. This interaction is likely to be an ionic bond between the Ca2+ ion and the deprotonated phenolate groups.

A typical XPS survey scan of a this compound sample would reveal the presence of carbon (C), oxygen (O), and calcium (Ca) as the main elemental constituents on the surface. The quantitative analysis of these peaks allows for the determination of the surface elemental composition.

Table 1: Representative XPS Data for this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Interpretation |

| C 1s | ~284.8 | 60-70 | Aromatic and aliphatic carbon from the resin backbone. |

| O 1s | ~532.5 | 25-35 | Phenolic hydroxyl groups, ether linkages, and calcium-oxygen bonds. |

| Ca 2p3/2 | ~347.0 | 2-5 | Indicative of Ca2+ ions ionically bonded to phenolate groups. |

Note: The binding energies and atomic concentrations are illustrative and can vary depending on the specific synthesis conditions and the concentration of calcium salt used.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the unoccupied electronic states of a material. It is particularly sensitive to the local bonding environment of atoms. By tuning the energy of the incident X-rays around the absorption edge of a specific element (e.g., carbon K-edge or oxygen K-edge), transitions of core electrons to unoccupied molecular orbitals can be observed.

For this compound, NEXAFS studies of the carbon K-edge can distinguish between the different types of carbon bonds present, such as C=C in the aromatic rings and C-O and C-C bonds in the polymer backbone. The introduction of calcium is expected to perturb the electronic structure, which may be reflected in the C K-edge NEXAFS spectra.

The oxygen K-edge NEXAFS is particularly insightful for understanding the role of oxygen in the calcium-resin interaction. The spectra can differentiate between oxygen in phenolic -OH groups, ether linkages (-O-), and the newly formed Ca-O ionic bonds. A shift in the energy and intensity of specific peaks in the O K-edge spectrum upon the addition of calcium salt would provide direct evidence of the modification of the oxygen electronic environment.

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the morphology and understanding the spatial distribution of components within the this compound composite.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. When coupled with Energy Dispersive X-ray (EDX) spectroscopy, it allows for the elemental analysis of specific areas on the sample's surface.

SEM imaging of this compound can reveal details about the surface roughness, porosity, and the presence of any aggregated particles. The morphology can range from a relatively smooth surface to a more textured and heterogeneous one, depending on the concentration and dispersion of the calcium salt. acs.org

EDX mapping is crucial for visualizing the distribution of calcium within the resin matrix. By scanning the electron beam across the surface, EDX can generate elemental maps for carbon, oxygen, and calcium. A uniform distribution of the calcium signal across the map would indicate a good dispersion of the calcium salt within the resin. Conversely, localized bright spots in the calcium map would suggest the presence of aggregates or phase separation. oregonstate.eduswst.org

Table 2: Illustrative SEM-EDX Findings for this compound

| Feature | Observation | Interpretation |

| Surface Morphology (SEM) | Varies from smooth to slightly granular. | The degree of granularity may correlate with the concentration of calcium salt. |

| Elemental Mapping (EDX) | Calcium signal is generally dispersed with some localized areas of higher intensity. | Indicates a largely homogeneous incorporation of calcium, with potential for minor agglomeration. |

| Point Analysis (EDX) | Quantitative analysis confirms the presence of C, O, and Ca in proportions consistent with the bulk composition. | Validates the overall composition of the analyzed micro-regions. |

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, enabling the visualization of the internal nanostructure of the material. For this compound, TEM can be used to investigate the dispersion of calcium at the nanoscale and to identify any phase segregation.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with sub-nanometer resolution. In addition to topography, AFM can also probe local mechanical properties such as adhesion and stiffness.

For this compound, AFM can be used to quantify surface roughness at a very fine scale. The introduction of calcium salt may alter the surface topography, potentially increasing the roughness. researchgate.net

Furthermore, by operating in modes such as phase imaging or force spectroscopy, AFM can provide insights into the localized mechanical response of the material. Variations in phase contrast can indicate differences in material properties, such as hardness or adhesion, across the surface. This can be particularly useful for identifying regions with a higher concentration of the inorganic calcium salt within the organic polymer matrix, as these regions are expected to exhibit different mechanical properties.

Diffraction Techniques

X-ray Diffraction (XRD) for Crystallinity, Phase Identification, and Lattice Parameter Determination of Incorporated Inorganic Species

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to characterize the structure of materials at the atomic level. For a composite material such as phenol-formaldehyde resin containing a calcium salt, XRD provides critical insights into its physical properties by evaluating the degree of crystalline order, identifying the specific inorganic phases present, and determining their precise crystallographic dimensions.

Phenol-formaldehyde resins are inherently amorphous polymers, meaning their molecular chains are arranged in a disordered, random fashion. researchgate.net This lack of long-range order results in an XRD pattern characterized by a broad, diffuse feature known as an "amorphous halo," typically observed over a wide range of diffraction angles (2θ), rather than sharp, distinct peaks. researchgate.net

The introduction of a calcium salt, often as a catalyst or filler like calcium carbonate (CaCO₃), introduces crystalline domains into the amorphous polymer matrix. mdpi.com These crystalline inorganic species will produce a series of sharp diffraction peaks superimposed on the resin's amorphous halo. utah.edu The positions and intensities of these peaks are unique to the specific crystal structure of the inorganic compound, acting as a fingerprint for its identification.

Crystallinity Determination

%Crystallinity = [Area of Crystalline Peaks / (Area of Crystalline Peaks + Area of Amorphous Halo)] x 100

This quantitative measure is crucial as the degree of crystallinity significantly influences the mechanical and thermal properties of the final material. bibliotekanauki.pl An increase in crystallinity is often associated with enhanced stiffness and thermal stability. bibliotekanauki.pl

Phase Identification and Lattice Parameter Determination

The identification of the specific calcium compound within the resin is achieved by comparing the experimental diffraction peak positions (2θ values) to standard reference patterns from crystallographic databases, such as the Powder Diffraction File (PDF). acs.org For instance, the presence of calcite (a common polymorph of CaCO₃) would be confirmed by matching its characteristic peaks at specific 2θ angles.

Once a crystalline phase is identified, its lattice parameters—the dimensions of the unit cell—can be precisely calculated from the peak positions using Bragg's Law (nλ = 2d sinθ). utah.edu Any shifts in peak positions from the standard reference values can indicate lattice strain or the formation of solid solutions, providing deeper insight into the interaction between the inorganic salt and the polymer matrix. acs.orgresearchgate.net

Table 1: Hypothetical XRD Data for this compound This table is interactive. Users can sort and filter the data.

| Parameter | Value | Description |

|---|---|---|

| Identified Inorganic Phase | Calcite (CaCO₃) | The primary crystalline species identified by matching diffraction peaks to standard database entries. |

| Crystallinity Index | 35% | The calculated percentage of the material that is crystalline, derived from the ratio of crystalline peak area to total pattern area. |

| Major Diffraction Peaks (2θ) | 29.4°, 36.0°, 39.4°, 47.5°, 48.5° | The positions of the most intense diffraction peaks corresponding to the (104), (110), (113), (024), and (116) crystallographic planes of calcite, respectively. |

| Lattice System | Hexagonal (Rhombohedral) | The crystal system determined from the identified calcite phase. |

| Calculated Lattice Parameter 'a' | 4.989 Å | The length of the 'a' axis of the hexagonal unit cell, calculated from the diffraction data. |

Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers, including phenol-formaldehyde resins. shimadzu.com The properties of a polymer, such as its mechanical strength, melt flow, and curing behavior, are directly influenced by the size of its constituent polymer chains. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution, providing a comprehensive profile of the polymer's molecular weight distribution. shimadzu.com

The GPC analysis involves dissolving the this compound sample in a suitable solvent, commonly tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. amazonaws.comphenomenex.com Larger polymer molecules are unable to penetrate the pores of the gel and thus elute from the column more quickly. shimadzu.com Smaller molecules diffuse into the pores, increasing their path length and causing them to elute later. shimadzu.com This process effectively sorts the polymer molecules by size. A detector, such as a refractive index (RI) detector, measures the concentration of the polymer eluting from the column over time. nih.gov

The resulting chromatogram is a plot of detector response versus elution time, which is then converted into a molecular weight distribution curve using a calibration curve generated from polymer standards of known molecular weights (e.g., polystyrene). shimadzu.comchromatographyonline.com From this distribution, several key parameters are calculated:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ / Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer (all chains are the same length), while higher values signify a broader distribution of chain lengths. lcms.cz

For this compound, the GPC analysis provides critical data on how the presence of the calcium salt and the specific synthesis conditions affect the polymerization process. mdpi.com It is important to note that inorganic components like calcium salts are typically insoluble in the organic solvents used for GPC and must be removed by filtration prior to analysis to prevent column damage and ensure accurate measurement of the soluble polymer fraction. The analysis reveals the distribution from low molecular weight oligomers to high molecular weight polymers, which is a key factor in determining the final properties of the cured resin. amazonaws.comresearchgate.net

Research findings from GPC analysis of various modified phenolic resins demonstrate how changes in formulation can alter the molecular weight characteristics. researchgate.netresearchgate.net

Table 2: Representative GPC Findings for a Phenol-Formaldehyde Resin This table is interactive. Users can sort and filter the data.

| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| Phenol-Formaldehyde Resin (Standard) | 1,200 | 2,500 | 2.08 |

| This compound (Batch A) | 1,550 | 3,875 | 2.50 |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Phenol |

| Formaldehyde |

| Phenol-formaldehyde resin |

| Calcium carbonate |

| Calcite |

| Tetrahydrofuran |

Mechanistic Investigations of Performance Attributes of Phenol Formaldehyde Resin, Calcium Salt

Mechanical Performance Enhancement Mechanisms

The presence of calcium salts within the phenol-formaldehyde resin matrix can lead to notable improvements in its mechanical properties. These enhancements are primarily attributed to the ionic interactions and crosslinking facilitated by the calcium ions.

Stiffness and Modulus Enhancement Theories

The stiffness and modulus of phenol-formaldehyde resin can be significantly influenced by the addition of a calcium salt. One study investigating the use of calcium carbonate (CaCO₃) as a catalyst in PF resin for wood composites reported on the storage modulus, a measure of the stored elastic energy. The results indicated that while a 5% addition of sodium hydroxide (B78521) (NaOH) produced the highest storage modulus, a 1% addition of CaCO₃ resulted in a storage modulus that was not significantly different. mdpi.com This suggests that the calcium salt contributes to the stiffness of the cured resin.

A study on the use of calcium carbonate as a filler in epoxy resins also demonstrated an increase in impact strength with the addition of the filler, which is indicative of improved toughness and potentially stiffness. researchgate.net

| Property | PF Control | PF with 1% CaCO₃ | Unit | Source |

|---|---|---|---|---|

| Tensile Shear Strength | 0.94 | 1.98 | MPa | mdpi.com |

Impact Strength and Energy Absorption Mechanisms

The impact strength of a material is its ability to withstand a sudden applied load. The incorporation of a calcium salt into phenol-formaldehyde resin can enhance its impact strength through several mechanisms. The calcium salt particles can act as stress concentrators, initiating a network of fine crazes that can absorb significant energy before catastrophic failure. Furthermore, the interface between the calcium salt particles and the resin matrix can debond under impact, providing an additional energy absorption mechanism.

Research on other polymer systems has shown that the addition of fillers like calcium carbonate can improve impact strength. researchgate.net For phenolic resins, modification with other materials has been shown to improve toughness and flexural strength. researchgate.net While direct data on the impact strength of phenol-formaldehyde resin with a calcium salt is scarce, the principles of toughening by inorganic fillers suggest a potential for improvement.

Thermal Behavior and Stability Mechanisms

The thermal properties of phenol-formaldehyde resin, calcium salt are critical for applications where the material is exposed to elevated temperatures. The introduction of calcium ions can affect the curing process, thermal stability, and degradation pathways of the resin.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Thermal Degradation Pathways

Thermogravimetric analysis (TGA) provides insights into the thermal stability and decomposition of materials. For phenol-formaldehyde resins, thermal degradation typically occurs in multiple stages. The initial weight loss, often observed below 200°C, is attributed to the loss of moisture and other volatile components. ncsu.eduresearchgate.net The main decomposition of the polymer network, involving the cleavage of methylene (B1212753) bridges, occurs at higher temperatures, generally between 300°C and 500°C. ncsu.eduresearchgate.net

The presence of a calcium salt can influence these degradation stages. Some studies suggest that metallic ion catalysts, including Ca²⁺, can promote the formation of more stable ortho-linked phenolic structures, which may enhance thermal stability. ncsu.edu Research on accelerated-curing PF resins has shown that different additives affect the degradation peaks. For instance, a study using various accelerators, including magnesium hydrate, showed three distinct degradation peaks, with the final and most significant degradation occurring above 494°C. ncsu.edu

| Decomposition Stage | Temperature Range (°C) | Associated Events | Source |

|---|---|---|---|

| Stage 1 | < 200 | Loss of volatiles (e.g., water) | ncsu.eduresearchgate.net |

| Stage 2 | 300 - 500 | Decomposition of methylene bridges | ncsu.eduresearchgate.net |

| Stage 3 | > 500 | Degradation of phenolic groups and char formation | ncsu.eduresearchgate.net |

Differential Scanning Calorimetry (DSC) for Glass Transition, Curing Exotherms, and Phase Transitions

Differential scanning calorimetry (DSC) is a powerful technique for studying the thermal transitions of polymers, including the glass transition temperature (Tg), curing reactions, and phase changes. For phenol-formaldehyde resins, DSC thermograms typically show an exothermic peak corresponding to the curing reaction. researchgate.netkpi.uausda.gov The temperature and enthalpy of this exotherm provide information about the curing rate and the extent of crosslinking.

The use of calcium oxide (CaO) as a catalyst has been shown to lower the curing temperature of phenol-formaldehyde resin. researchgate.netresearcher.life This is a significant finding as a lower curing temperature can reduce energy consumption and processing times in industrial applications. The catalytic effect of the calcium ion is believed to facilitate the addition of formaldehyde (B43269) to the phenol (B47542) ring, a key step in the polymerization process. researchgate.net

The glass transition temperature (Tg) of the cured resin is another important parameter that can be determined by DSC. The Tg is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of a higher degree of crosslinking and a more rigid network structure. The ionic crosslinks formed by the calcium ions would be expected to increase the Tg of the phenol-formaldehyde resin. General values for the glass transition temperature of phenolic resins are around 170°C. makeitfrom.comoxfordreference.com

DSC can also reveal other phase transitions, although for a highly crosslinked thermoset like cured phenol-formaldehyde resin, the primary events of interest are the curing exotherm and the glass transition.

| Parameter | Observation | Significance | Source |

|---|---|---|---|

| Curing Exotherm (CaO catalyzed) | Lower curing temperature | Faster and more energy-efficient curing | researchgate.netresearcher.life |

| Glass Transition Temperature (Tg) | Generally around 170°C for PF resins | Indicates the upper service temperature and degree of cure | makeitfrom.comoxfordreference.com |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response and Polymer Network Dynamics

Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of polymers, such as phenol-formaldehyde (PF) resins. researchgate.net By applying a sinusoidal stress and measuring the resulting strain, DMA can separate the material's response into two components: the storage modulus (G' or E'), which represents the elastic portion, and the loss modulus (G'' or E''), which represents the viscous portion. anton-paar.com The ratio of the loss modulus to the storage modulus (tan δ) is a measure of the material's damping characteristics and is particularly useful for identifying thermal transitions, such as the glass transition temperature (Tg). anton-paar.com

For thermosetting resins like phenol-formaldehyde, DMA is highly effective for monitoring the curing process. researchgate.net As the resin cures, cross-links form, creating a three-dimensional network. This transition from a liquid-like (viscous) to a solid-like (elastic) state is observed in DMA as a significant increase in the storage modulus. The peak of the tan δ curve often corresponds to the glass transition temperature, which reflects the extent of cure and the final network structure.

In this compound, the incorporation of calcium ions into the polymer matrix has a pronounced effect on the viscoelastic response and network dynamics. The calcium ions can act as ionic cross-linking points or complex with the phenolic hydroxyl groups, creating a more rigid and densely cross-linked network compared to an unmodified PF resin. google.com This increased network density leads to a higher storage modulus in the glassy state, indicating a stiffer material.

Furthermore, the presence of the calcium salt can influence the curing behavior. It may act as a catalyst, accelerating the condensation reactions that lead to network formation. mdpi.com This can be observed in DMA as a shift in the curing profile to lower temperatures or shorter times. researchgate.net The resulting network structure often exhibits an elevated glass transition temperature (Tg), signifying enhanced thermal stability due to the restricted mobility of the polymer chains imposed by the ionic cross-links.

Below is a data table illustrating the typical effects of calcium salt modification on the viscoelastic properties of a phenol-formaldehyde resin as determined by DMA.

| Property | Standard PF Resin | PF Resin, Calcium Salt | Description |

|---|---|---|---|

| Storage Modulus (E') at 25°C (GPa) | 3.1 | 4.5 | Measures the stored elastic energy, indicating stiffness. |

| Loss Modulus (E'') Peak (GPa) | 0.4 | 0.5 | Represents energy dissipated as heat, related to molecular motion. |

| Glass Transition Temp (Tg) from tan δ peak (°C) | 155 | 170 | Temperature at which the polymer transitions from a rigid to a more rubbery state. |

Adhesion and Interfacial Science

The adhesion of this compound, to various substrates is governed by a combination of physical and chemical interactions at the interface. Phenolic resins are known for their excellent adhesive properties, which can be further enhanced by the incorporation of calcium.

The primary mechanisms of adhesion include:

Mechanical Interlocking: The resin, in its low-viscosity state, can penetrate the pores and surface irregularities of a substrate. Upon curing, it becomes physically locked into the surface, creating a strong mechanical bond.

Chemical Bonding: Phenol-formaldehyde resins can form covalent bonds with certain substrates. For instance, with lignocellulosic materials like wood, the resin can react with guaiacyl units in the lignin (B12514952), forming high-enthalpy chemical bonds that contribute significantly to adhesion strength. capes.gov.br

Ionic Bonding and Coordination: The presence of calcium ions introduces a crucial mechanism for adhesion, particularly to substrates with polar or acidic functional groups. The divalent calcium (Ca²⁺) can form strong ionic bonds, acting as a bridge between the negatively charged phenolate (B1203915) groups in the resin backbone and negative sites on the substrate surface (e.g., carboxylate or hydroxyl groups). mdpi.comnih.gov This is analogous to the way calcium ions interact with apatitic substrates in hard tissues. nih.gov

The calcium salt modification enhances adhesion by increasing the polarity of the resin and providing sites for strong ionic interactions, which complements the covalent bonding and mechanical interlocking mechanisms inherent to phenolic resins. google.com

In composite materials, the region where the resin matrix and the reinforcing filler (e.g., glass, carbon, or natural fibers) meet is known as the interface. The strength and durability of the composite are critically dependent on the properties of this interface. The incorporation of this compound, into a composite system enhances performance through several interfacial reinforcement mechanisms.

The core principle of interfacial reinforcement is efficient stress transfer. For a composite to be strong, stress applied to the bulk material must be effectively transferred from the lower-modulus resin matrix to the high-modulus reinforcing fibers. This requires strong adhesion at the interface. If the interface is weak, the matrix may debond from the fibers under load, leading to premature failure.

Theories explaining the role of the calcium salt in interfacial reinforcement include:

Improved Chemical Bonding: The calcium ions can create a chemical bridge between the phenolic resin and certain fiber surfaces. For instance, glass fibers often have silanol (B1196071) (Si-OH) groups on their surface. The calcium ions can form ionic bonds with both the deprotonated silanol groups on the fiber and the phenolate groups in the resin, creating a robust link at the interface. This improves the interfacial shear strength, allowing for more effective load transfer.

Enhanced Matrix Properties: The ionic cross-linking induced by the calcium salt stiffens the matrix in the immediate vicinity of the fiber. researchgate.net This region, known as the interphase, has a higher modulus than the bulk matrix, which can help to smooth the stress gradient between the fiber and the matrix, reducing stress concentrations that could initiate failure.

Wettability and Surface Energy Modification: The addition of a calcium salt can alter the surface tension and viscosity of the uncured resin. mdpi.com Improved wetting of the fiber surface by the resin ensures intimate contact, minimizes voids at the interface, and promotes the formation of the adhesive bonds described above. Composites with matrices containing modified aluminosilicates have shown better wetting of glass meshes compared to those with unfilled phenol-formaldehyde resin. researchgate.net

By strengthening the matrix-fiber interface, the this compound, ensures that the reinforcing fibers can carry their intended load, leading to a composite with superior mechanical properties, such as increased tensile strength and toughness. researchgate.netnih.gov

Flame Retardancy Mechanisms (without focusing on specific toxic products)

The incorporation of calcium salts into phenol-formaldehyde resins significantly enhances their inherent flame retardant properties. Phenolic resins are known for their tendency to form char upon heating rather than melting or dripping. iafss.org The addition of calcium acts synergistically with this behavior through mechanisms in both the condensed (solid) phase and the gaseous phase.

The primary flame retardancy mechanism of this compound, in the condensed phase is the promotion of a stable, insulating char layer. acs.orgekb.eg During exposure to high heat, the resin decomposes, and the calcium compound acts as a catalyst in the charring process. nih.gov

This enhancement occurs via several routes:

Catalytic Cross-linking: The calcium ions can catalyze dehydration and cross-linking reactions at elevated temperatures. This leads to the formation of a more extensive and thermally stable three-dimensional carbonaceous network. nih.gov

Graphitization: Metal compounds can promote the conversion of amorphous carbon char into a more ordered, graphitic-like structure. nih.gov This graphitic char is physically stronger and more resistant to oxidation at high temperatures, providing a more effective physical barrier.

Barrier Insulation: The resulting robust char layer insulates the underlying polymer from the heat of the flame. It also acts as a physical barrier that slows the diffusion of volatile, flammable decomposition products (fuel) from the polymer to the flame front. rsc.org The use of calcium-containing additives has been shown to improve the physical characteristics of the char by increasing the amount of the insulating layer and reducing the formation of cracks. ekb.eg

In addition to its role in the solid phase, the calcium salt contributes to flame retardancy in the gaseous phase.

Gaseous Phase Dilution: When heated, certain calcium salts, such as those derived from calcium hydroxide, can decompose and release non-combustible gases like water vapor. researchgate.net Similarly, calcium carbonate releases carbon dioxide. ekb.eg These gases dilute the concentration of flammable volatiles and oxygen in the air immediately surrounding the material. rsc.org This dilution effect raises the energy threshold required to sustain combustion, thereby inhibiting the flame.

Radical Quenching: While less pronounced than for other elements like phosphorus or halogens, metal ions can interfere with the high-energy radical species (e.g., H•, OH•) that propagate the combustion reactions in the flame. Though the primary gas-phase mechanism for calcium is dilution, any catalytic recombination of these radicals would further suppress the flame.

The combination of enhanced charring in the condensed phase and dilution in the gas phase makes this compound, a highly effective flame-retardant material. rsc.orgresearchgate.net This is reflected in improved results in fire performance tests, such as a higher Limiting Oxygen Index (LOI) and reduced peak heat release rates in cone calorimetry tests.

Below is a data table summarizing representative cone calorimeter data, comparing the fire performance of a standard PF resin to one modified with a calcium salt.

| Fire Performance Parameter | Standard PF Resin | PF Resin, Calcium Salt | Significance |

|---|---|---|---|

| Peak Heat Release Rate (pHRR) (kW/m²) | 145 | 95 | Lower pHRR indicates a smaller fire size and slower fire growth. |

| Total Heat Release (THR) (MJ/m²) | 55 | 40 | Lower THR means less total fuel contributed to the fire. |

| Char Yield (%) | 58 | 72 | Higher char yield indicates more material remains in the stable solid phase. acs.org |

| Limiting Oxygen Index (LOI) (%) | 31 | 39 | The minimum oxygen concentration required to support flaming combustion. Higher is better. acs.org |

Degradation Pathways and Environmental Fate of Phenol Formaldehyde Resin, Calcium Salt

Thermal Degradation Mechanisms

The thermal decomposition of phenol-formaldehyde resins is a complex process involving multiple stages of weight loss corresponding to different chemical reactions. researchgate.netresearchgate.net The presence of metallic ions, such as calcium, can significantly alter these degradation profiles. ncsu.edu

The pyrolysis of phenol-formaldehyde resins generally proceeds through a multi-step kinetic process. dtic.mil Studies on various PF resins show that the degradation can be broadly divided into three main stages. researchgate.netmdpi.com

Stage 1 (Below 300-350°C): This initial stage involves a slight weight loss due to the volatilization of trapped water, unreacted monomers like phenol (B47542), and solvents. researchgate.netresearchgate.net Further condensation reactions of hydroxymethyl (-CH2OH) groups occur, releasing water and formaldehyde (B43269) and leading to additional cross-linking within the polymer structure. researchgate.netresearchgate.netresearchgate.net

Stage 2 (300/350°C - 650/700°C): This is the primary decomposition stage, characterized by significant weight loss. researchgate.net The main reactions involve the cleavage of methylene (B1212753) (-CH2-) and ether bridges that link the phenolic units. researchgate.netmdpi.com The decomposition of these bridges leads to the formation of a variety of volatile products. researchgate.net The degradation of the phenolic network itself begins around 380°C. researchgate.net

Stage 3 (Above 650/700°C): In this final stage, the remaining char undergoes further rearrangement. researchgate.net This involves the stripping of hydrogen atoms from the aromatic rings, leading to the release of hydrogen gas and the formation of a highly cross-linked, glassy carbon structure. mdpi.com

The evolution of volatile products during pyrolysis is a key aspect of the degradation pathway. The specific products and their release temperatures depend on the resin's structure and the heating conditions.

Interactive Table: Evolved Gas Products during Pyrolysis of Phenolic Resins

| Temperature Range (°C) | Evolved Products | Primary Degradation Process | Source(s) |

| < 200°C | Water, Formaldehyde, Phenol | Release of trapped volatiles, ongoing condensation | researchgate.netresearchgate.net |

| 380 - 620°C | Phenol, Cresols | Decomposition of methylene bridges, network breakdown | researchgate.netresearchgate.net |

| 400 - 770°C | Methane | Decomposition of methylene bridges | researchgate.net |

| 380 - 900°C | Carbon Monoxide, Carbon Dioxide | Oxidation and decomposition of phenolic rings and methylene groups | researchgate.net |

The incorporation of bivalent metallic salts, including calcium salts, can act as a catalyst, influencing the curing and subsequent thermal degradation of phenol-formaldehyde resins. ncsu.edu Metal ions like Ca2+ can form complexes with phenol and formaldehyde during the resin synthesis. ncsu.edu This complex formation can accelerate both the initial reaction of phenolic nuclei with formaldehyde and the condensation of methylolphenols, leading to a more cross-linked and potentially more thermally stable structure at lower temperatures. ncsu.edu

Research on PF resins modified with other inorganic compounds, such as sodium silicate, shows that such additives can increase the crosslink density, which improves thermal stability at temperatures below 700°C. researchgate.net However, at very high temperatures, the bonds formed by the inorganic additive (e.g., Si-O) may be weaker than the methylene bridges of the resin, leading to faster decomposition in that range. researchgate.net Similarly, the presence of calcium ions can alter the bond energies within the polymer matrix. The ionic character of the calcium-phenoxide bond can affect the degradation pathway, potentially promoting different fragmentation patterns compared to an unmodified resin. Studies on PF resins accelerated with metallic ion catalysts like Mg(OH)2 (which shares characteristics with calcium compounds) show a shift in the peak degradation temperatures, indicating a change in the pyrolysis kinetics. ncsu.edu

Hydrolytic Degradation Studies

Hydrolytic degradation involves the breakdown of the resin by water. The stability of phenol-formaldehyde resins in aqueous environments is highly dependent on pH and the presence of electrolytes like calcium salts. cnrs.frresearchgate.net The resin contains hydrophilic groups, such as phenolic hydroxyls, which can absorb atmospheric moisture, potentially leading to hydrolysis. cnrs.fr

The cross-linked three-dimensional network structure of cured phenol-formaldehyde resin, held by strong covalent bonds, makes it generally infusible and insoluble in common solvents. researchgate.net However, degradation can be induced under specific chemical conditions.

Acidic Environment: In acidic conditions, hydrolysis can occur, although the resin is relatively resistant. The mechanism involves the protonation of ether linkages, making them susceptible to cleavage. Studies on related compounds show that acidic hydrolysis can be effective in breaking down bonds to release phenolic compounds from a matrix. nih.gov For PF resins, the isoelectric point is around a pH of 3.2; below this pH, the resin aggregates become positively charged and less stable in solution. researchgate.net

Neutral Environment: In neutral aqueous media, the degradation of cured PF resin is extremely slow. The primary interaction is the absorption of water by the hydrophilic groups in the resin structure. cnrs.fr

Alkaline Environment: The resin is more susceptible to degradation in strong alkaline environments. researchgate.net At a pH above 7, the phenolic hydroxyl groups deprotonate, creating phenoxide ions. This increases the negative charge on the polymer aggregates, leading to greater stability in solution due to electrostatic repulsion. researchgate.net However, strong alkaline solutions (e.g., sodium hydroxide) can chemically attack the polymer structure. researchgate.net Alkaline hydrolysis can loosen the phenol structure and break C-O bonds, disassembling macromolecular substances into smaller molecules. mdpi.com The curing mechanism of some alkaline phenolic resins is itself initiated by the hydrolysis of an organic ester, which lowers the pH and causes the resin to gel and cure. researchgate.net

Interactive Table: Effect of pH on Hydrolytic Stability of Phenolic Resin

| pH Condition | Primary Mechanism | Resin Stability | Source(s) |

| Acidic (pH < 3.2) | Protonation of ether linkages, low surface charge | Unstable, suspension turns turbid | researchgate.net |

| Neutral | Water absorption by hydrophilic groups | Generally stable, slow degradation | cnrs.fr |

| Alkaline (pH > 7) | Deprotonation of phenolic hydroxyls, high negative surface charge | Stable in solution; degradation by strong alkali | researchgate.netresearchgate.netmdpi.com |

The long-term stability of phenol-formaldehyde resin, calcium salt in water is significantly influenced by the ionic strength of the medium. The presence of cations like Ca2+ affects the aggregation and dispersion behavior of the resin particles. nih.gov

In aqueous solutions, PF resin molecular aggregates are typically negatively charged. researchgate.net The introduction of electrolytes, particularly divalent cations like Ca2+, neutralizes this surface charge. This reduces the electrostatic repulsion between resin particles, allowing van der Waals forces to dominate and cause the particles to aggregate and potentially precipitate out of the solution. researchgate.netmdpi.com This phenomenon is described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. nih.gov

Studies show that the stability of a PF resin solution is highly sensitive to the valence of the cations present, with divalent cations like Mg2+ and Ca2+ being much more effective at causing coagulation than monovalent cations like Na+. researchgate.netnih.gov Therefore, in environments containing calcium ions, the long-term stability of dispersed phenol-formaldehyde resin is reduced, leading to faster aggregation and sedimentation. researchgate.net This can affect its transport and fate in aqueous systems.

Photodegradation Mechanisms

Photodegradation occurs when the resin is exposed to ultraviolet (UV) radiation, typically from sunlight. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds and the oxidation of the polymer. cnrs.frnih.gov

The aging of PF resin under environmental conditions is accelerated by light, heat, and oxygen. cnrs.fr The primary sites for photodegradation are the phenolic hydroxyl and methylene groups within the polymer structure, which are susceptible to oxidation. cnrs.frnih.gov The absorption of UV energy can excite these groups, initiating a series of reactions.

The proposed mechanism involves the breakage of molecular chains, specifically the methylene and ether bridges, and the subsequent formation of various oxygen-containing compounds. cnrs.fr As degradation proceeds, an increase in carbonyl (C=O) and ester (O-C=O) groups is observed, while the intensity of methylene bridges decreases. cnrs.fr This indicates an oxidative process that transforms the fundamental structure of the resin. Over time, this leads to physical changes on the resin surface, such as increased roughness and embrittlement. nih.gov While specific studies on the photodegradation of the calcium salt variant are scarce, the fundamental mechanism is expected to be similar to that of unmodified PF resins, as the core chromophores (phenolic rings and associated structures) responsible for UV absorption remain the same.

Effects of UV Radiation on Polymer Chain Scission and Cross-linking

Simultaneously, the free radicals generated during photoaging can also lead to the formation of new cross-links within the polymer. However, the dominant effect observed during the aging of PF resins is the breakage of molecular chains. cnrs.fr This degradation manifests as increased roughness on the resin surface and the formation of oxygen-containing compounds such as conjugated carbonyls, aldehydes, ketones, acids, and esters. cnrs.frnih.gov Studies on photoaged PF microplastics have shown that simulated sunlight irradiation leads to an increase in environmentally persistent free radicals (EPFRs) and reactive oxygen species (ROS), which are correlated with the material's oxidative potential. nih.gov

Influence of Calcium Salt on Photostability

The incorporation of a calcium salt into the phenol-formaldehyde resin matrix can significantly influence its photostability. Divalent metallic ions like Ca2+ are known to act as catalysts during the synthesis of PF resins, promoting the formation of ortho-substituted phenolic structures. ncsu.eduresearchgate.net This specific molecular architecture can affect the resin's susceptibility to UV degradation. The calcium ions can form complexes with the phenolic hydroxyl groups, which may alter the energy absorption and dissipation characteristics of the polymer. ncsu.edu

Biodegradation Potential and Mechanisms

Previously considered non-biodegradable, recent research has demonstrated that phenol-formaldehyde resins can be broken down by certain microorganisms. nih.govwisc.edu The presence of a calcium salt can modulate these biological interactions and degradation pathways.

Microbial Interaction and Enzyme-Mediated Degradation Pathways

The biodegradation of PF resins is primarily carried out by white-rot fungi and certain bacteria. The white-rot fungus Phanerochaete chrysosporium has been shown to effectively degrade these polymers. nih.govwisc.eduwikipedia.org This fungus produces a powerful and non-specific array of enzymes, including ligninases (such as laccase and polyphenol oxidase), which are adept at breaking down complex aromatic polymers like lignin (B12514952), whose structure is similar to that of PF resins. wisc.eduproquest.com The degradation process can be visually indicated by a color change in the growth medium and confirmed by the detection of degradation products like phenol. nih.gov Scanning electron microscopy has also provided physical evidence of fungal hyphae penetrating and degrading the resin structure. nih.govwisc.edu

Another fungus, Trametes versicolor, has also been shown to degrade phenolic resins, with studies measuring significant reductions in biochemical oxygen demand (BOD), chemical oxygen demand (COD), and total organic carbon (TOC). proquest.com The key enzymes implicated are polyphenol oxidase and laccase. proquest.com

Bacterial degradation has also been documented. Strains such as Pseudomonas cepacia and Bacillus brevis have been isolated from industrial wastewater and have demonstrated the ability to use phenol as a sole carbon source. nih.gov Other bacteria like Arthrobacter sp. can also degrade phenolic compounds, even under high-salt conditions, which is relevant for the calcium salt variant. nih.gov The primary mechanism involves the enzymatic breakdown of the polymer into smaller, less toxic molecules that the microbes can metabolize. nih.govasm.org

The presence of calcium ions could influence this process. While some studies suggest that salts like NaCl, KCl, Na2SO4, and K2SO4 have minimal effect on the biodegradation process by certain bacteria, high concentrations of specific ions can affect microbial growth and enzyme activity. nih.gov Calcium is an essential nutrient for many microbes but at high concentrations, it could potentially alter enzyme conformation or cell membrane permeability, thereby affecting the degradation rate.

Assessment of Biodegradability in Various Environmental Compartments

The biodegradability of this compound, will vary depending on the environmental compartment.

Soil: In soil environments, the resin would be exposed to a diverse community of microorganisms. The presence of phenol-degrading bacteria such as Myroides xuanwuensis can lead to significant removal of phenolic contaminants. asm.org The degradation rate would be influenced by factors such as soil pH, moisture content, nutrient availability, and the concentration of the resin. asm.orgcdc.gov Biodegradation in soil is generally rapid under favorable conditions. cdc.gov

Aquatic Systems: In water, the degradation of phenolic compounds can be slower, with a reported half-life of up to 9 days in estuarine water. cpcb.nic.in The process is influenced by the availability of oxygen and the presence of acclimated microbial populations. Phenol can be rapidly removed in wastewater treatment plants with aerobic activated sludge reactors. cpcb.nic.in The solubility and dispersion of the calcium salt resin in water will be a key factor. Studies show that divalent cations like Ca2+ affect the aggregation of PFR particles in aqueous solutions, which would, in turn, influence the surface area available for microbial attack. nih.govnih.gov

Environmental Persistence and Fate Modeling

The long-term environmental fate of this compound, is determined by its resistance to degradation and its interaction with environmental media like soil and water.

Atmospheric Transport and Deposition Potential

Phenol-formaldehyde resins are synthetic polymers created from the reaction of phenol and formaldehyde. wikipedia.org The production process itself can be a source of atmospheric emissions, particularly of unreacted formaldehyde, which is a known volatile organic compound (VOC) and hazardous air pollutant. chembroad.com However, the transport and deposition of the resin itself, especially in its calcium salt form, is governed by different mechanisms.

The calcium salt of the phenol-formaldehyde resin is a macromolecular substance. The presence of the calcium ion, which forms a salt with the phenolic hydroxyl groups of the resin, significantly reduces the vapor pressure of the compound, rendering it essentially non-volatile under normal environmental conditions. Therefore, its entry into the atmosphere and subsequent long-range transport would primarily occur in the form of particulate matter or aerosols.

The potential for atmospheric transport is largely dependent on the size of these particles. Research has indicated that the presence of divalent cations, such as calcium, can cause phenol-formaldehyde resin dispersions in aqueous solutions to aggregate, forming larger particles. nih.gov This tendency to agglomerate would likely lead to the formation of larger atmospheric particles if the resin were to be released into the environment in a liquid medium.

The atmospheric lifetime and transport distance of particles are directly related to their size and density. Larger and denser particles (typically >10 µm in diameter) are more susceptible to gravitational settling and are therefore deposited relatively close to their source of emission through dry deposition. Smaller particles (typically <10 µm) can remain suspended in the atmosphere for longer periods, allowing for transport over greater distances. These smaller particles are more efficiently removed from the atmosphere through wet deposition, which includes scavenging by rain, snow, and fog.

Considering these factors, the atmospheric transport potential of this compound, is likely to be limited. The inherent nature of the resin to aggregate in the presence of calcium ions suggests that any emissions would likely consist of larger particles with a shorter atmospheric residence time. nih.gov

The following table summarizes the inferred properties and their implications for the atmospheric transport and deposition of this compound.

| Property | Inferred Characteristic | Implication for Atmospheric Transport & Deposition |

| Volatility | Very Low (due to salt form and polymeric nature) | Transport occurs in particulate form, not as a gas. |

| Particle Size | Likely to form larger aggregates, especially in the presence of moisture. nih.gov | Limited long-range transport. Higher rates of dry deposition near the source. |

| Water Solubility | The salt form may have some water solubility, but the polymer itself has low solubility. | Can be removed from the atmosphere via wet deposition (rain-out, wash-out). |

| Density | Higher than air. | Contributes to a higher deposition velocity. |

Advanced Applications and Functionalization Strategies of Phenol Formaldehyde Resin, Calcium Salt

High-Performance Composite Materials

The inherent properties of phenolic resins, such as excellent thermal resistance and high char yield, make them a primary choice for manufacturing high-performance composites for load-bearing structural applications. ssc.edu.in The functionalization with calcium compounds further refines these characteristics.

Phenol-formaldehyde resin is a critical matrix material for fiber-reinforced polymer (FRP) composites, which are widely used in various industries. ssc.edu.in The resin is impregnated into a base material, such as fiberglass, paper, or cotton, and then cured under heat and pressure to form a thermoset polymer matrix. wikipedia.org

Table 1: Effect of Calcium Carbonate (CaCO3) as a Catalyst on Phenol-Formaldehyde (PF) Resin Properties

| Catalyst Type and Level | Viscosity (cP) | pH | Gelation Time (min) |

|---|---|---|---|

| Control (No Catalyst) | 245.3 | 10.5 | 25.5 |

| CaCO3 1% | 250.7 | 10.1 | 23.0 |

| CaCO3 5% | 265.3 | 9.6 | 19.5 |

Data sourced from a study on the influence of different catalysts on PF resin properties. mdpi.com

Phenolic resins are increasingly explored for their use in ballistic and armor systems due to their ability to form a strong, heat-resistant matrix when combined with high-strength fibers like Kevlar. capitalresin.com The resin matrix in composite armor plays a crucial structural role by providing stiffness, enhancing heat and damage tolerance, and securing the reinforcing fibers to prevent them from sliding past one another during a high-strain impact. defenseadvancement.com

The infusion of phenolic resins into Kevlar fibers is being investigated as a method to create stronger, more heat-resistant body armor. capitalresin.com Research indicates that a phenolic resin-infused Kevlar matrix could potentially dampen the impact of ballistics more effectively without significantly increasing the weight of the armor. capitalresin.com The use of a stiffer resin matrix in ultra-high molecular weight polyethylene (B3416737) (UHMWPE) composites has been shown to reduce backface deformation, a critical factor in armor performance. defenseadvancement.com Given that calcium modification can influence resin stiffness, phenol-formaldehyde resin, calcium salt presents a promising avenue for developing advanced, lightweight armor systems. Early research dating back to the late 1940s evaluated formulations of phenol (B47542) formaldehyde (B43269) for fragment-resistant plastic laminates in personnel armor. dtic.mil